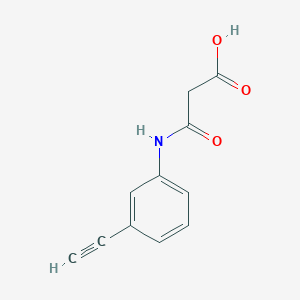![molecular formula C22H24N2O2 B2606742 N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide CAS No. 796117-32-3](/img/structure/B2606742.png)
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide, also known as CPP-ACP, is a compound that has been widely used in scientific research. It is a derivative of amorphous calcium phosphate, which is an important component of tooth enamel. CPP-ACP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is complex and not yet fully understood. It is believed to work by binding to tooth enamel and promoting the remineralization of damaged areas. It may also have antibacterial properties, which could make it useful in the treatment of dental caries.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide has a number of biochemical and physiological effects that make it a valuable tool for researchers. It has been shown to promote the remineralization of tooth enamel, increase the hardness and strength of bones, and improve the absorption of calcium and other minerals in the body. It may also have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is its versatility. It can be used in a variety of different lab experiments, and its effects can be easily measured and quantified. However, one limitation of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is that it can be difficult to work with due to its complex chemical structure. Researchers must have a thorough understanding of organic chemistry in order to use N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide effectively.
Direcciones Futuras
There are many potential future directions for research on N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide. One area of interest is the development of new applications for the compound, particularly in the field of drug delivery. Researchers are also interested in studying the mechanisms of action of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide in more detail, in order to better understand its potential therapeutic uses. Additionally, there is a need for further research on the safety and toxicity of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide, particularly in humans. Overall, N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a valuable tool for researchers in many different fields, and it is likely to continue to be an important area of study for years to come.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide can be synthesized using a variety of methods, but one of the most common involves the reaction of cyclohexylamine with 4-(4-methylphenyl)phenoxyacetic acid. The resulting product is then treated with cyanogen bromide to form the final compound. The synthesis of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide has been used extensively in scientific research, particularly in the fields of dentistry and biochemistry. It has been shown to have a number of potential applications, including as a treatment for dental caries, as a delivery vehicle for drugs and other substances, and as a tool for studying the mechanisms of mineralization in the body.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-5-7-18(8-6-17)19-9-11-20(12-10-19)26-15-21(25)24-22(16-23)13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARINFHMLLGPKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2606665.png)
![N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2606668.png)
![N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2606669.png)
![2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2606671.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2606675.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2606678.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2606679.png)


![Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2606682.png)